molecular formula C10H7FN2O3 B1614252 Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate CAS No. 885521-50-6

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Cat. No.: B1614252
CAS No.: 885521-50-6
M. Wt: 222.17 g/mol
InChI Key: DSWMSVPMILOVOP-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate (CAS 885521-50-6) is a high-purity, multi-functional chemical intermediate prized in medicinal chemistry and drug discovery. This compound integrates a carboxylate ester, a formyl group, and a fluorine atom on an indazole core, making it a versatile scaffold for constructing diverse molecular libraries. The indazole moiety is a prominent pharmacophore in drug development, known for its ability to act as a bioisostere for indoles and promote strong hydrogen bonding within protein hydrophobic pockets . The 3-formyl group is a particularly valuable reactive handle, allowing for further chemical transformations into alkenes, heteroaromatic compounds like oxazoles and thiazoles, secondary alcohols, and amines . This makes the compound a key precursor in the synthesis of more complex, polyfunctionalized 3-substituted indazoles. Indazole derivatives have demonstrated significant therapeutic potential across a wide spectrum of applications, serving as core structures in kinase inhibitors , and are found in marketed drugs and investigational compounds for areas such as oncology, neurodegenerative diseases, and immune system disorders . The specific substitution pattern on this indazole core is designed to facilitate its role as a critical building block in the synthesis of targeted small molecules. This product is provided For Research Use Only. It is intended for use in laboratory research and development and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWMSVPMILOVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646374
Record name Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-50-6
Record name Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach to indazole synthesis involves cyclizing hydrazine intermediates with carbonyl-containing precursors. For example:

Step 1: Synthesis of Methyl 4-fluoro-3-nitrobenzoate

  • Starting with 4-fluoro-3-nitrobenzoic acid , esterification using methanol and catalytic sulfuric acid yields the methyl ester.

Step 2: Reduction of Nitro to Amine

  • Catalytic hydrogenation (H₂, Pd/C) or use of Fe/HCl reduces the nitro group to an amine, producing methyl 4-fluoro-3-aminobenzoate .

Step 3: Diazotization and Cyclization

  • Treatment with NaNO₂/HCl converts the amine to a diazonium salt, which undergoes cyclization in the presence of a β-ketoester or aldehyde to form the indazole ring.

Step 4: Vilsmeier-Haack Formylation

  • The formyl group is introduced at position 3 using POCl₃ and DMF, leveraging the electron-rich nature of the indazole ring.

Palladium-Catalyzed Functionalization

While Suzuki-Miyaura coupling is typically used for aryl-aryl bond formation, selective formylation remains challenging. However, recent advances in C–H activation offer alternatives:

Step 1: Synthesis of Methyl 4-fluoro-1H-indazole-6-carboxylate

  • Cyclization of methyl 4-fluoro-3-hydrazinylbenzoate under acidic conditions forms the indazole core.

Step 2: Directed ortho-Metalation

  • Protecting the indazole NH (e.g., SEM group) enables regioselective lithiation at position 3 using LDA. Quenching with DMF introduces the formyl group.

Optimization and Challenges

Reaction Conditions

Parameter Optimal Conditions Yield (%)
Cyclization solvent 1,4-Dioxane/water (4:1) 85–94
Formylation reagent POCl₃/DMF (Vilsmeier-Haack) 70–78
Catalyst for coupling PdCl₂(dppf)·DCM 90+

Key Challenges

  • Regioselectivity : Ensuring formylation at position 3 requires careful control of directing groups and reaction conditions.
  • Functional group compatibility : The methyl ester and fluoro group must remain stable during cyclization and formylation.

Comparative Analysis of Routes

Method Advantages Limitations
Hydrazine cyclization High yield, scalable Multi-step, requires harsh acids
C–H activation Direct functionalization Limited substrate scope
Vilsmeier-Haack Efficient formylation Sensitivity to moisture

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Methyl 4-fluoro-3-carboxy-1H-indazole-6-carboxylate.

    Reduction: Methyl 4-fluoro-3-hydroxymethyl-1H-indazole-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new chemical entities.

Biology and Medicine: Indazole derivatives, including this compound, have shown potential in various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its versatility also makes it useful in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is primarily related to its ability to interact with biological targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate with Analogs

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
This compound 885521-44-8 C${10}$H${7}$FN${2}$O${3}$ 4-F, 3-CHO, 6-COOCH3 222.18 High reactivity at formyl group; potential for covalent binding or derivatization
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 1053656-54-4 C${11}$H${9}$F${3}$N${2}$O$_{2}$ 6-CF$3$, 3-COOCH$2$CH$_3$ 266.20 Enhanced lipophilicity due to CF$_3$; improved metabolic stability
Methyl 5-methyl-1H-indazole-3-carboxylate 51941-85-6 C${10}$H${10}$N${2}$O${2}$ 5-CH$3$, 3-COOCH$3$ 190.20 Increased lipophilicity vs. fluorinated analogs; lower electronic perturbation
4-Fluoro-1H-indazole-5-carboxylic acid 1041481-59-7 C${8}$H${5}$FN${2}$O${2}$ 4-F, 5-COOH 196.14 Acidic carboxyl group enables salt formation; limited reactivity vs. esters
6-Fluoro-1H-indazole-4-carboxylic acid 848678-59-1 C${8}$H${5}$FN${2}$O${2}$ 6-F, 4-COOH 196.14 Altered electronic distribution due to fluorine position; solubility challenges

Biological Activity

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a formyl group and a fluorine atom, which enhance its reactivity and biological interactions. The molecular formula is C9H8FN3O2C_9H_8FN_3O_2, with a molecular weight of approximately 189.17 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The fluorine atom enhances the compound's binding affinity to certain enzymes or receptors, influencing its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus15.625 μg/mLBactericidal activity
Escherichia coli31.25 μg/mLModerate efficacy
Pseudomonas aeruginosa62.5 μg/mLVariable sensitivity

The compound's mechanism involves the inhibition of protein synthesis pathways and disruption of cell wall integrity .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Mechanism
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest
A549 (lung cancer)10.0Inhibition of proliferation

The presence of the formyl group is believed to play a crucial role in its cytotoxic effects against these cancer cell lines .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in biofilm formation at concentrations as low as 15 μg/mL, indicating its potential as an effective treatment for resistant bacterial infections .

Study on Anticancer Effects

Another study focused on the compound's effects on breast cancer cells, revealing that it inhibited cell growth significantly at IC50 values below 15 μM. The study concluded that further exploration into its mechanism could lead to the development of new anticancer therapies .

Q & A

Q. What are the key synthetic routes for Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Critical parameters include solvent choice (e.g., tetrahydrofuran for alkylation), temperature control (reflux conditions), and purification methods (recrystallization or chromatography). For example, sodium hexamethyldisilazane-mediated alkylation under reflux yields ~44%, while saponification with NaOH achieves ~53% yield . Optimization of these steps is essential to mitigate side reactions and improve purity.

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

  • NMR/IR Spectroscopy : The formyl group (δ ~9.8 ppm in 1^1H-NMR) and ester carbonyl (stretching at ~1700 cm1^{-1} in IR) are key diagnostic markers.
  • X-ray Crystallography : Hydrogen bonding patterns (e.g., C6—H6A···O15 interactions) and crystal packing can be resolved using SHELX software for refinement . For example, intermolecular C—H···O/F interactions stabilize the crystal lattice, as shown in methyl indazole derivatives .

Q. What purification techniques are most effective for isolating this compound?

Recrystallization (using polar solvents like ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane gradients) are standard. Purity >95% is achievable by optimizing solvent ratios and temperature gradients during recrystallization .

Advanced Research Questions

Q. How do the fluoro and formyl substituents influence regioselectivity in subsequent reactions?

The electron-withdrawing fluoro group at C4 directs electrophilic substitution to the C5 position, while the formyl group at C3 acts as a reactive site for nucleophilic additions (e.g., condensation with hydrazines to form hydrazones). Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How can researchers reconcile discrepancies in reported synthetic yields for analogous indazole derivatives?

Variations in yields (e.g., 44% vs. 53% for alkylation vs. saponification ) often stem from differences in reaction scales, solvent purity, or catalyst loading. Systematic replication studies with controlled parameters (e.g., inert atmosphere, moisture-free conditions) are recommended to identify optimal protocols.

Q. What methodological strategies improve multi-step synthesis efficiency?

  • One-Pot Reactions : Combining cyclization and formylation steps reduces intermediate isolation.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for dehalogenation) can enhance selectivity .
  • Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or HPLC ensures reaction progression and minimizes byproducts .

Q. How can researchers design biological activity studies for this compound?

  • Target Identification : Similar indazoles exhibit antimicrobial and anticancer activity via kinase inhibition . Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or CDK2.
  • In Vitro Assays : MTT assays for cytotoxicity (IC50_{50} determination) and MIC tests against bacterial/fungal strains are standard. Ensure proper controls (e.g., cisplatin for cytotoxicity) .

Q. What are the challenges in refining crystal structures of halogenated indazoles using SHELX?

SHELX refinement requires high-resolution data (<1.0 Å) to resolve disordered fluorine atoms. Twinning or low-resolution data may necessitate alternative software (e.g., OLEX2) or constraints on thermal parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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